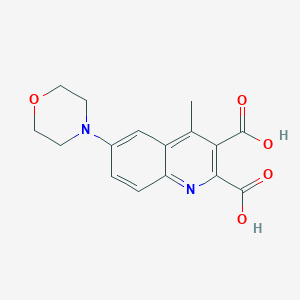

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid

Description

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid is a quinoline derivative characterized by a morpholino group at position 6 and methyl-substituted dicarboxylic acid groups at positions 2 and 3 of the quinoline core. While the exact biological role of this compound remains under investigation, its structural analogs have demonstrated diverse pharmacological activities, including anticonvulsant properties and receptor modulation .

Properties

IUPAC Name |

4-methyl-6-morpholin-4-ylquinoline-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-9-11-8-10(18-4-6-23-7-5-18)2-3-12(11)17-14(16(21)22)13(9)15(19)20/h2-3,8H,4-7H2,1H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWCFHOZEUCHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=C1C(=O)O)C(=O)O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Cyclization of Ketimine Intermediates

A pivotal method for constructing the quinoline core involves ketimine intermediates, as demonstrated in the synthesis of 4-[(alkyl or dialkyl)amino]quinolines. In this approach, a substituted aniline condenses with a ketone—such as alkyl vinyl ketone or cyclic ketone—to form a ketimine. For example, 2-(trifluoromethyl)aniline reacts with alkyl vinyl ketone under controlled conditions to yield a ketimine precursor. This intermediate undergoes lithium amide-mediated cyclization, eliminating fluorine atoms from trifluoromethyl groups and forming the quinoline skeleton. The choice of lithium reagent (e.g., lithium morpholinoamide) directly installs the morpholino group at position 6, while methyl substituents originate from the ketone component.

Reaction conditions critically influence yield and purity. Cyclization proceeds optimally at temperatures between -20°C and +10°C, with a 4:1 molar ratio of lithium amide to ketimine. Post-reaction purification via silica gel chromatography or crystallization from hydrocarbon solvents ensures high-purity intermediates. This method’s efficiency stems from its two-step protocol, which reduces side reactions compared to traditional multi-step syntheses.

Esterification and Hydrolysis Strategies

The carboxylic acid groups at positions 2 and 3 are typically introduced via ester hydrolysis. Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate serves as a key intermediate, synthesized through cyclization or substitution reactions. Hydrolysis of the ester groups under alkaline conditions—such as 10% NaOH at 95°C—yields the sodium salt of the dicarboxylic acid, which is subsequently acidified to the free acid. For instance, treatment of dimethyl esters with aqueous NaOH achieves near-quantitative conversion to carboxylate salts, followed by HCl-mediated protonation to isolate the final product.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Large-scale cyclization reactions employ continuous flow reactors to maintain precise temperature control (-10°C to +10°C) and stoichiometric ratios. Catalytic systems, such as lithium dialkylamides, enhance reaction rates while minimizing reagent waste. Post-cyclization steps integrate crystallization and filtration to isolate quinoline derivatives at >95% purity. Industrial protocols also optimize solvent recovery; for example, hexanes and ethanol are recycled from crystallization mother liquors to reduce environmental impact.

Quality control measures include high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions and purity. Batch consistency is achieved through rigorous process analytical technology (PAT), ensuring compliance with pharmaceutical-grade standards.

Alternative Synthetic Pathways

Pfitzinger Reaction Modifications

The Pfitzinger reaction, traditionally used for quinoline-4-carboxylic acids, has been adapted for dicarboxylic acid derivatives. Reacting isatin derivatives with methyl-substituted ketones under strongly basic conditions (8.75 M KOH) forms quinoline intermediates with carboxyl groups. For example, isatin and 1-cyclopropylethanone yield 2-cyclopropylquinoline-4-carboxylic acid, though analogous strategies for 2,3-dicarboxylic acids require additional esterification steps. While this route offers regioselectivity challenges, it provides access to diverse quinoline scaffolds.

Nucleophilic Aromatic Substitution

Introducing the morpholino group via nucleophilic aromatic substitution represents a less common but viable approach. Brominated quinolines, synthesized via halogenation of methyl-substituted precursors, react with morpholine under palladium catalysis (Buchwald-Hartwig amination). This method demands electron-withdrawing groups to activate the aryl halide, limiting its applicability to certain intermediates. Yields range from 50–70%, contingent on solvent polarity and catalyst loading.

Reaction Optimization and Yield Improvements

Solvent and Temperature Effects

Cyclization yields improve significantly in aprotic solvents like tetrahydrofuran (THF), which stabilize lithium intermediates. Elevated temperatures (>10°C) promote side reactions, while subzero temperatures slow kinetics; thus, a balance is struck at -10°C for secondary amine-derived lithium reagents. Hydrolysis reactions benefit from polar solvents (e.g., ethanol-water mixtures), which enhance sodium carboxylate solubility.

Catalytic Enhancements

Recent advances employ phase-transfer catalysts (PTCs) during ester hydrolysis, reducing reaction times from hours to minutes. Tetrabutylammonium bromide (TBAB) facilitates hydroxide ion transfer into organic phases, accelerating saponification. Additionally, microwave-assisted synthesis shortens cyclization steps, achieving 80% yield in 30 minutes versus 2 hours conventionally.

Comparative Analysis of Synthetic Approaches

The ketimine cyclization route excels in scalability and yield, making it preferred for industrial production. Ester hydrolysis offers near-quantitative conversion but requires high-purity ester precursors. The Pfitzinger reaction, while versatile, suffers from variable yields and complex purification.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Morpholino vs.

- Ester vs. Carboxylic Acid Groups : The dimethyl esters in the target compound reduce polarity compared to free carboxylic acids (e.g., kynurenic acid), increasing membrane permeability but requiring metabolic hydrolysis for activation .

- LogP Values : The target compound’s XlogP of 2.3 suggests moderate lipophilicity, balancing solubility and absorption. In contrast, kynurenic acid (LogP ~1.5) is more hydrophilic, limiting blood-brain barrier penetration .

Biological Activity

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid is a synthetic compound with a unique quinoline structure that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring substituted with a methyl group at the 4-position and a morpholino group at the 6-position, along with two carboxylic acid groups at the 2 and 3 positions. This specific arrangement contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to significant biological effects. The compound's mechanism may involve:

- Inhibition of Enzyme Activity : By binding to specific enzymes, it can alter metabolic pathways.

- Antimicrobial Action : The compound has shown promise against various bacterial strains, particularly Gram-positive bacteria.

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

Biological Activity Overview

Antimicrobial Activity

One study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, particularly Streptococcus pneumoniae, which is known for causing respiratory infections. The compound's structure appears to enhance its antibacterial properties compared to other quinoline derivatives.

Anticancer Potential

Research has also focused on the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents. The exact pathways involved in its action are still under investigation but may include apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other quinoline derivatives:

| Compound | Activity | Notes |

|---|---|---|

| 1-Cyclopropyl-6-fluoroquinoline | Antibacterial | Effective against Gram-positive bacteria |

| 2-substituted quinolines | Antileishmanial | Moderate activity against Leishmania species |

| Other morpholino derivatives | Variable | Activity depends on specific substituents |

Q & A

Q. What are the recommended synthetic routes for 4-methyl-6-morpholino-2,3-quinolinedicarboxylic acid, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalized quinoline precursors. Key steps include:

- Substitution reactions to introduce the morpholino group at the 6-position, often using morpholine under reflux with a catalyst (e.g., PdCl₂(PPh₃)₂) .

- Carboxylic acid activation via esterification or direct carboxylation, requiring precise temperature control (60–80°C) and anhydrous conditions to avoid side reactions .

- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol for high-purity yields (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- NMR spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., methyl at C4, morpholino at C6) and assess purity. For example, the methyl group at C4 typically appears as a singlet (~δ 2.5 ppm) due to lack of neighboring protons .

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement of substituents, particularly the dicarboxylic acid moiety .

- Mass spectrometry : Use high-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 344.12) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., acyl chlorides) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What methodological approaches are used to study the compound’s interactions with biological targets (e.g., enzymes)?

- Kinetic assays : Measure inhibition constants () using fluorogenic substrates or radiolabeled ligands. For example, monitor fluorescence quenching when the compound binds to a target enzyme’s active site .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity and affinity .

- Molecular docking : Use software like AutoDock Vina to model interactions between the morpholino group and hydrophobic pockets of proteins .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Reproducibility checks : Validate experimental conditions (e.g., pH, buffer composition) across labs. For instance, discrepancies in IC₅₀ values may arise from variations in assay pH (optimal range: 7.0–7.4) .

- Meta-analysis : Compare datasets from peer-reviewed studies to identify outliers or confounding variables (e.g., impurities in commercial batches) .

- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing morpholino with piperazine) to isolate contributing factors .

Q. What strategies are effective for synthesizing derivatives with enhanced solubility or bioavailability?

- Esterification : Convert dicarboxylic acid groups to methyl esters to improve lipophilicity. For example, dimethyl esters of quinoline analogs show 3–5× higher membrane permeability .

- Prodrug design : Link the carboxylic acid moieties to cleavable groups (e.g., glycine conjugates) for pH-dependent release in vivo .

- Co-crystallization : Use co-formers like caffeine or nicotinamide to enhance aqueous solubility via hydrogen-bond networks .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- ADMET prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity. Key parameters include logP (optimal: 1–3) and polar surface area (<140 Ų) .

- Free-energy perturbation (FEP) : Simulate binding free-energy changes for derivatives to prioritize synthesis targets .

- Metabolite identification : Predict Phase I/II metabolites (e.g., hydroxylation at C8) using software like Meteor Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.